1,3,5-Tris(dibromomethyl)benzene
Overview
Description
1,3,5-Tris(dibromomethyl)benzene is a compound that has three bromo substituents around an aromatic ring . It can be used as a cross-linker and is mainly utilized in the synthesis of ligands and dendrimeric monomers .
Synthesis Analysis
The compound has been used in the preparation of novel Metal-Organic Frameworks (MOFs) consisting of 1,3,5-tris(1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions . It has also been used in the synthesis of microporous polymers for selective adsorption of CO2 and H2 .Molecular Structure Analysis
The crystal structure of 1,3,5-tris(dibromomethyl)benzene is hexagonal with a space group of P63/m . The C–Br bond length is 1.942(5) Å and the Br–C–Br angle is 108.7(4)° . These results are similar to those observed in previously reported dibromomethyl-substituted benzene compounds .Chemical Reactions Analysis
1,3,5-Tris(dibromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers . The photochemical reaction of mesitylene with bromine proceeds through a series of radical reactions and rearrangements to form 1,3,5-tris(dibromomethyl)benzene .Physical And Chemical Properties Analysis
The compound has three bromo substituents around an aromatic ring . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds : Compounds related to 1,3,5-Tris(dibromomethyl)benzene have been synthesized, such as 1,3,5-tris(ferrocenylethynyl)benzene, and characterized for their electrochemical properties (Fink et al., 1997).
- Crystal Structure Analysis : Studies have been conducted on the crystal structures of similar compounds, providing insights into their molecular architecture (R. Diercks & K. Vollhardt, 1986).
Chemical Properties and Reactions
- Efficient Catalysis : Certain derivatives, like 1,3,5-Tris(hydrogensulfato) benzene, have been used as efficient catalysts in organic synthesis (Karimi-Jaberi et al., 2012).
- Development of Conducting Polymers : Novel 1,3,5-tris(oligothienyl)benzenes have been synthesized for use in the development of conducting polymers (Chérioux & Guyard, 2001).
Applications in Supramolecular Chemistry
- Building Blocks for Nanotechnology : Benzene-1,3,5-tricarboxamides, a related group, are used as building blocks in nanotechnology and polymer processing due to their simple structure and self-assembly behavior (Cantekin et al., 2012).
- Formation of Layered Frameworks : Compounds like 1,3,5-Tris(4-phosphonophenyl)benzene have been used for creating honeycomb-like layered zirconium phosphonate frameworks with remarkable stability (Taddei et al., 2014).
Fluorescence and Sensing Applications
- Selective Sensing and Capture of Picric Acid : Derivatives like 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene have been used in fluorescent chemo-sensors for selective sensing of picric acid (Vishnoi et al., 2015).
Thermal Decomposition and Antioxidation
- Thermal Decomposition Studies : The thermal decomposition kinetics of related compounds, like 1,3,5-tri(5,5-dibromomethyl-1,3,-dioxaphosphorinanyl-2-oxy)benzene, have been explored for their flame retardant properties (Huang Xiao-dong, 2009).
- Antioxidation Mechanism Investigations : Research on 1,3,5-Tris(phenylamino) benzene derivatives has provided insights into their antioxidation mechanism in various applications (Changqing et al., 2016).
Miscellaneous Applications
- Molecular Encapsulation and Network Formation : Certain 1,3,5-substituted benzene derivatives have shown unique properties in molecular encapsulation and network formation, useful in supramolecular chemistry (Songkram et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1,3,5-tris(dibromomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGZVNSQLBRQQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(Br)Br)C(Br)Br)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575908 | |
Record name | 1,3,5-Tris(dibromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(dibromomethyl)benzene | |
CAS RN |
1889-66-3 | |
Record name | 1,3,5-Tris(dibromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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